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Graft LC

Cat. No.: B1178344
CAS No.: 127609-64-7
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Description

Evolution of Grafting Chemistry in Advanced Materials

The development of grafting chemistry has been crucial in advancing the field of functional polymers and advanced materials. Early grafting methods often involved less controlled radical polymerization techniques. The evolution towards controlled polymerization techniques, such as controlled radical polymerization (CRP) including Stable Free Radical Polymerization (SFRP) and INIFERTER methodologies, as well as Atom Transfer Radical Polymerization (ATRP), has enabled better control over the graft length, grafting density, and the distribution of grafted chains cmu.eduacs.orgmdpi.comupc.edunih.gov. These controlled methods are vital for precisely engineering the architecture of "Graft LC" copolymers, which in turn dictates their performance. The "grafting-to," "grafting-from," and "grafting-through" approaches represent different strategies for synthesizing graft copolymers, each offering distinct advantages in controlling the final structure acs.orgupc.edunih.gov. The "grafting-from" approach, for instance, is noted for its ability to achieve high grafting densities and well-controlled graft lengths acs.orgupc.edu.

Fundamental Chemical Principles Underpinning "this compound" Formulations

The fundamental chemical principles behind "this compound" formulations involve the covalent attachment of mesogenic units to a polymer chain. This can be achieved through various polymerization mechanisms and grafting techniques. Mesogenic units are molecules or parts of molecules that can induce liquid crystalline behavior. These units can be incorporated into monomers that are then polymerized to form the grafts, or they can be directly attached to a pre-formed polymer backbone through reactive functional groups cmu.edutandfonline.com.

Common approaches include:

Copolymerization of monomers: This involves copolymerizing a monomer that will form the polymer backbone with a monomer containing a mesogenic group, or copolymerizing a macromonomer (a polymer chain with a polymerizable end group) containing LC segments with another monomer tandfonline.com.

Grafting onto a pre-formed polymer: This method involves attaching pre-synthesized polymer chains containing LC segments onto a polymer backbone that has reactive sites acs.orgupc.edu.

Grafting from a polymer backbone: In this technique, polymerization is initiated from active sites created on the polymer backbone, growing the LC-containing polymer chains as grafts acs.orgupc.edu.

Scope of Academic Inquiry into "this compound" Architectures

Academic inquiry into "this compound" architectures spans several key areas:

Synthesis and Characterization: Developing new synthetic routes to achieve precise control over copolymer structure, including grafting density, graft length, and molecular weight distribution cmu.edutandfonline.comtandfonline.com. Characterization techniques such as differential scanning calorimetry (DSC), microscopy (e.g., polarized light microscopy), nuclear magnetic resonance (NMR), and chromatography (e.g., size exclusion chromatography (SEC) and two-dimensional liquid chromatography) are used to analyze the chemical composition, thermal properties, and molecular architecture cmu.edutandfonline.comtandfonline.comnih.govwaters.com.

Structure-Property Relationships: Investigating how the chemical structure and architecture of the graft copolymer, including the nature of the backbone and grafts, grafting density, and molecular weight, influence the resulting liquid crystalline behavior, thermal transitions, morphology, and other physical properties cmu.edutandfonline.comarxiv.orgnih.gov.

Self-Assembly and Morphology: Studying the microphase separation behavior of "this compound" copolymers and the resulting nanoscale morphologies, which can range from lamellae and cylinders to more complex structures, and how these morphologies are affected by factors like copolymer composition and processing conditions cmu.edutandfonline.comarxiv.org.

Applications: Exploring potential applications of "this compound" materials in areas such as electro-optics, sensors, responsive materials, and thermal interface materials, leveraging their unique combination of polymer and liquid crystal properties tandfonline.comnih.gov. The ability to tune the properties through controlled grafting makes them attractive for advanced functional materials.

Research findings often involve detailed analyses of thermal transitions (e.g., glass transition temperature (Tg), melting temperature (Tm), isotropization temperature) using techniques like DSC, which can reveal the presence and behavior of both the polymer and LC phases within the copolymer cmu.edutandfonline.com. Studies also investigate the influence of grafting on properties like thermal conductivity, as demonstrated in LC-engineered polydimethylsiloxane (B3030410) nih.gov.

PropertyGrafting Density (%)Thermal Conductivity (W/(m·K))Improvement (%)Reference
Ordinary PDMS00.20- nih.gov
LC-PDMS (Example)77.40.56180.0 nih.gov

Table 1: Influence of Grafting Density on Thermal Conductivity of LC-Engineered Polydimethylsiloxane

The synthesis of specific "this compound" copolymers involves carefully controlled reactions. For instance, graft copolymers containing polystyrene grafts and a side-chain liquid-crystalline backbone have been synthesized by free-radical copolymerization of methacrylate-terminated polystyrene macromonomers with mesogenic methacrylate (B99206) monomers tandfonline.com. Another approach involves controlled radical polymerization techniques to synthesize block and graft copolymers with amorphous or semi-crystalline and LC segments cmu.edu.

Synthesis MethodBackbone ExampleGraft Example/MonomerInitiator/CatalystReference
Free-radical copolymerizationSide-chain LC polymerPolystyrene macromonomerAIBN tandfonline.com
Controlled Radical Polymerization (SFRP, INIFERTER)Various PolymersLC monomers, Styrene (B11656)TEMPO, Thiuram cmu.edu
"Grafting-from" via ATRPMultifunctional macroinitiatorTMAMA, MMACuCl/bpy mdpi.comnih.gov
Ring-opening copolymerizationPolydimethylsiloxaneLiquid crystal cyclosiloxane- nih.gov

Table 2: Examples of Synthesis Methods for Graft Copolymers with LC Segments

The chemical composition of these graft copolymers is often determined by techniques like elemental analysis and UV/vis spectrometry cmu.edu. The amount of LC segments in graft copolymer samples can vary, influencing their properties cmu.edu.

Properties

CAS No.

127609-64-7

Molecular Formula

C9H20N2

Synonyms

Graft LC

Origin of Product

United States

Chemical Synthesis and Molecular Design Strategies for Grafted Systems

Monomer Selection and Functionalization for Grafting Reactions

The selection and functionalization of monomers are critical initial steps in the synthesis of Graft LC polymers. This involves designing reactive monomers suitable for attachment to a surface or a polymer backbone and synthesizing appropriate precursor polymers that will serve as the main chain.

Design of Reactive Monomers for Surface Modification

Reactive monomers are designed with specific functional groups that can participate in grafting reactions onto a substrate surface. For instance, liquid crystalline monomers containing acrylate (B77674) groups have been used for grafting onto cellulose (B213188) substrates via Atom Transfer Radical Polymerization (ATRP). rsc.orgpsu.edu Another approach involves incorporating polymerizable double bonds into mesogenic units, which can then be grafted onto fiber surfaces with suitable functional groups. dtic.mil The design often includes a mesogenic unit linked to a reactive group, sometimes via a flexible spacer, to facilitate the formation of liquid crystalline phases. mdpi.compreprints.org

A specific example of a liquid crystalline monomer used for grafting is 11-(4′-cyanophenyl-4″-phenoxy)undecyl acrylate, which has been successfully grafted onto cellulose. rsc.orgpsu.edu

Precursor Chemistry for Backbone Polymer Synthesis

The choice and synthesis of the precursor polymer, which forms the backbone of the graft copolymer, are vital. The backbone polymer must contain functional groups that can serve as initiation sites for grafting-from polymerization or as attachment points for grafting-onto reactions.

Polysiloxanes are frequently used as flexible backbones in side-chain liquid crystal polymers due to their low glass transition temperatures and excellent thermal stability. preprints.orgmdpi.com Polymethylhydrosiloxane (B1170920) (PMHS), containing reactive Si-H bonds, is a common precursor for hydrosilylation reactions. mdpi.compreprints.orgacs.org

Other precursor polymers include polystyrene (PS) with benzylic bromide moieties for ATRP initiation mdpi.com or polymers with hydroxyl, thiol, or carboxylic acid groups that can be chemically modified for grafting. nih.gov The molecular weight and polydispersity of the precursor polymer can influence the properties of the resulting graft copolymer. openaccessjournals.comopenaccessjournals.com

Graft Polymerization Mechanisms in "this compound" Systems

Various polymerization mechanisms are employed to create this compound polymers, each offering different levels of control over the graft architecture, density, and length.

Atom Transfer Radical Polymerization (ATRP) for Controlled Grafting

ATRP is a powerful controlled/living radical polymerization technique widely used for grafting polymers from surfaces or polymer backbones. rsc.orgpsu.edumdpi.commdpi.comnih.gov It allows for the synthesis of well-defined graft copolymers with controlled molecular weights and narrow molecular weight distributions. mdpi.commdpi.com

In the context of this compound systems, ATRP can be initiated from sites on a substrate or a polymer backbone to grow liquid crystalline polymer chains. For instance, ATRP initiators can be immobilized on cellulose substrates, followed by the grafting of liquid crystalline monomers. rsc.orgpsu.edu ATRP has also been used to graft poly{6-(40-octyloxyphenyl-400-benzoyl)hexyl acrylate} from a polysiloxane backbone. mdpi.com The technique involves the reversible activation and deactivation of growing polymer chains, leading to controlled chain growth. mdpi.com

ATRP grafting from a precursor polymer with initiating groups, such as brominated polystyrene, allows for the growth of various methacrylate (B99206) and styrene (B11656) grafts. mdpi.com Surface-initiated ATRP (SI-ATRP) is particularly useful for creating grafted layers on surfaces, including the grafting of side-chain azobenzene (B91143) liquid crystal polymers. researchgate.net

Hydrosilylation Reactions in Polysiloxane-Based this compound Polymer Synthesis

Hydrosilylation is a key reaction for synthesizing polysiloxane-based side-chain liquid crystal polymers. mdpi.compreprints.orgmdpi.comopenaccessjournals.com This reaction involves the addition of Si-H bonds of a polysiloxane backbone to carbon-carbon double bonds typically located on the liquid crystalline monomer. mdpi.compreprints.orgmdpi.com Platinum catalysts, such as Karstedt's catalyst, are commonly used to facilitate this reaction. mdpi.compreprints.org

The hydrosilylation of polymethylhydrosiloxane with monomers containing unsaturated bonds, such as styrenic derivatives or alkenes functionalized with mesogenic units, is a standard method to obtain polysiloxane-based SCLCPs. mdpi.compreprints.orgacs.orgopenaccessjournals.com This method allows for the grafting of mesogenic side chains onto the flexible polysiloxane backbone. preprints.orgmdpi.com While generally efficient in adding the Si-H moiety across the double bond, the polydispersity can be influenced by the polysiloxane substrate used. openaccessjournals.comopenaccessjournals.com

Example of Hydrosilylation Reaction Conditions: A mixture of a monomer like 4′-(pent-4-en-1-yloxy)-[1,1′-biphenyl]-4-carbonitrile and polymethylhydrosilane in dry toluene (B28343) is stirred at 60 °C for several days under nitrogen using Karstedt's catalyst. mdpi.compreprints.org

Esterification Reactions for Side-Chain Incorporation

Esterification reactions can be employed to incorporate side chains, including mesogenic units, into a polymer backbone. This typically involves the reaction between a hydroxyl or carboxylic acid functional group on the polymer backbone or a precursor and a complementary functional group on the molecule intended to be the side chain.

Azeotropic esterification has been used to incorporate polymerizable double bonds, such as by reacting a hydroxyl-functionalized mesogen precursor with methacrylic acid. dtic.mil This creates a monomer that can then be polymerized or grafted. Esterification can also be used in post-polymerization modification to attach mesogenic groups to a pre-formed polymer backbone containing reactive ester or hydroxyl groups. acs.orgcmu.edu For example, reacting a polymer with hydroxyl groups with an acid chloride-functionalized mesogen can lead to the formation of ester linkages, attaching the mesogen as a side chain. acs.org

Another application of esterification is in the synthesis of macrotransfer agents for grafting, where a thiol group is introduced into a polymer backbone via esterification with a compound like 2-mercaptoacetic acid. cmu.edu

Detailed research findings on the synthesis of specific this compound systems highlight the interplay between monomer structure, polymerization mechanism, and the resulting material properties. For example, studies on polysiloxane-based SCLCPs synthesized via hydrosilylation have shown that the molecular weight of the backbone, the composition of mesogenic units, and the degree of substitution influence the liquid crystalline properties and phase transition temperatures. mdpi.com

Interactive Data Table: Synthesis Methods and Monomer/Backbone Examples

Synthesis MethodBackbone Polymer ExampleMonomer/Side Chain ExampleCatalyst/InitiatorKey Outcome
ATRPCellulose substrate rsc.orgpsu.edu11-(4′-cyanophenyl-4″-phenoxy)undecyl acrylate rsc.orgpsu.eduATRP initiator immobilizedGrafting from surface, thicker films possible. rsc.orgpsu.edu
ATRPPolysiloxane mdpi.comPoly{6-(40-octyloxyphenyl-400-benzoyl)hexyl acrylate} mdpi.comNot specified in snippet mdpi.comThis compound polysiloxane with high mesogen density. mdpi.com
ATRP (SI-ATRP)Substrate surface researchgate.netAzobenzene liquid crystal polymers researchgate.netATRP initiator on surface researchgate.netSurface-grafted side-chain LC polymers. researchgate.net
HydrosilylationPolymethylhydrosiloxane mdpi.compreprints.orgacs.org4′-(pent-4-en-1-yloxy)-[1,1′-biphenyl]-4-carbonitrile mdpi.compreprints.orgKarstedt's catalyst (Pt) mdpi.compreprints.orgPolysiloxane-based SCLCPs. mdpi.compreprints.org
EsterificationPrecursor with hydroxyl groups dtic.milacs.orgMethacrylic acid dtic.mil, Acid chloride-functionalized mesogen acs.orgPTSA (for azeotropic) dtic.milIncorporation of polymerizable groups or mesogens. dtic.milacs.org
EsterificationPoly[ethylene-co-(vinyl alcohol)] cmu.edu2-mercaptoacetic acid cmu.eduNot specified in snippet cmu.eduSynthesis of macrotransfer agent. cmu.edu

Thiol-Ene Click Chemistry for Grafting

Thiol-ene click chemistry is a versatile and efficient method for polymer grafting due to its rapid reaction rates, high yields, orthogonality, and tolerance to various functional groups and reaction conditions. This reaction involves the addition of a thiol group across a carbon-carbon double bond (ene). It can be initiated by UV light or thermal initiators, making it suitable for diverse applications, including surface modification and polymer network formation. The radical-mediated thiol-ene reaction proceeds via a chain mechanism involving the addition of a thiyl radical to the alkene, followed by chain transfer to a thiol, regenerating the thiyl radical. This mechanism allows for controlled grafting onto polymers containing alkene functionalities or grafting polymers with thiol groups onto alkene-functionalized substrates. The spatial and temporal control offered by photoinitiated thiol-ene reactions is particularly advantageous for creating patterned surfaces or hydrogels with defined architectures.

Light-Initiated Polymerization Pathways for Grafting

Light-initiated polymerization, specifically photopolymerization, provides a powerful tool for creating grafted structures with spatial and temporal control. This method utilizes light to generate reactive species, such as radicals or ions, which initiate the polymerization of monomers from a substrate or polymer backbone. Photoinduced grafting can be achieved by functionalizing a surface or polymer with photoinitiators or photoactive groups that, upon irradiation, generate radicals capable of initiating the polymerization of monomers added to the system. Techniques like "grafting from" and "grafting through" can be implemented using photopolymerization. "Grafting from" involves initiating polymerization directly from active sites on the substrate or polymer, leading to high graft densities. "Grafting through" involves copolymerizing monomers with pre-synthesized macromonomers containing a polymerizable group, resulting in grafts originating from the copolymer backbone. The precise control over initiation and propagation steps afforded by photopolymerization allows for the synthesis of complex grafted architectures and patterned surfaces.

Strategies for Interfacial Grafting in Composite Formulations (e.g., GC this compound)

Interfacial grafting plays a critical role in enhancing the compatibility and load transfer between disparate materials in composite formulations, such as between a polymer matrix and inorganic fillers in systems potentially involving Graft LCPs (referred to here as this compound for consistency with the prompt's example). Effective interfacial modification is crucial for achieving desired mechanical, thermal, and electrical properties in composites.

Surface Treatment Chemistries for Inorganic Fillers

Surface treatment of inorganic fillers is a common strategy to improve their dispersion within a polymer matrix and enhance interfacial adhesion. These treatments often involve applying coupling agents or other reactive molecules to the filler surface. Silane (B1218182) coupling agents are widely used for treating silica (B1680970), glass fibers, and other silicate (B1173343) fillers. They possess a hydrolyzable alkoxy group that can react with surface hydroxyl groups on the filler and an organic functional group that can react or interact with the polymer matrix. Other surface treatments include the use of titanates, zirconates, and polymerizable surfactants, which can introduce reactive functionalities onto the filler surface for subsequent grafting or reaction with the matrix polymer. Plasma treatment and other physical methods can also modify the surface chemistry and topography of fillers, promoting better mechanical interlocking and chemical bonding.

Covalent Attachment of Organic Moieties to Filler Surfaces

Covalent attachment of organic moieties to filler surfaces creates a strong, stable interface between the inorganic filler and the organic polymer matrix. This can be achieved by reacting functional groups on the filler surface (e.g., hydroxyl groups on silica or metal oxides) with complementary reactive groups on organic molecules or polymers. For instance, silane coupling agents with reactive end groups (e.g., vinyl, epoxy, amino) can be covalently bonded to the surface of silica nanoparticles. These surface-anchored organic groups can then participate in polymerization reactions or react directly with functional groups in the polymer matrix or grafted chains (like those in this compound). Grafting polymers directly from the filler surface ("grafting from") via techniques like surface-initiated living radical polymerization (SILRP) or ring-opening polymerization (ROP) is another effective method for creating a covalently bonded interphase. This approach allows for control over the grafted chain length and density, significantly influencing the interfacial properties.

Molecular Architecture of Graft Liquid Crystalline Polymers (Graft LCPs)

Example Data Table (Illustrative based on potential research findings):

Grafting Density (Grafts/Backbone Unit)Property X (e.g., Tensile Strength, MPa)
LowValue 1
MediumValue 2
HighValue 3

Note: This table is illustrative. Actual data would be based on specific research findings.

Design of Polymer Backbones (e.g., Polysiloxane, Poly(acrylic acid))

The choice of polymer backbone significantly influences the properties of the resulting grafted liquid crystal. Flexible backbones, such as polysiloxane, are commonly used because their inherent flexibility allows for the facile orientation of the mesogenic side chains, which is crucial for liquid crystalline behavior. Polysiloxane backbones, like poly(dimethylsiloxane) (PDMS), are known for their thermal stability, low glass transition temperature, and flexibility, making them suitable for creating SCLCPs with broad mesophase ranges americanelements.comatamanchemicals.commdpi.com. The synthesis of polysiloxanes can involve the ring-opening polymerization of cyclic siloxanes, such as decamethylcyclopentasiloxane (B1670010) (D5), or the hydrolysis and condensation of silane precursors atamanchemicals.comwikipedia.org.

Another important class of backbones includes those derived from acrylic monomers, such as poly(acrylic acid). Poly(acrylic acid) (PAA) backbones can be synthesized through various polymerization methods, including free radical polymerization or controlled techniques like Atom Transfer Radical Polymerization (ATRP) mdpi.comnih.gov. PAA offers the advantage of having carboxylic acid groups along the chain, which can be utilized for grafting mesogenic units through esterification or other coupling reactions. The nature of the backbone, whether flexible like polysiloxane or potentially more rigid depending on molecular weight and architecture like poly(acrylic acid), impacts the mobility and packing of the attached mesogens.

Chemical Structure of Mesogenic Side Chains

The mesogenic side chains are the fundamental units responsible for the liquid crystalline properties of the grafted polymer. These are typically rigid, anisotropic molecules that can align to form ordered phases. Common mesogens include calamitic (rod-like) or discotic (disk-like) structures, often incorporating aromatic rings, biphenyl (B1667301) units, or other rigid moieties. The specific chemical structure of the mesogen dictates the type of liquid crystalline phase formed (e.g., nematic, smectic, cholesteric) and the thermal properties of the material, such as clearing and melting points. The mesogenic unit is typically attached to the polymer backbone through a flexible spacer.

Role of Flexible Spacers in Molecular Organization

Flexible spacers are crucial components in the design of grafted liquid crystals, particularly in side-chain architectures. These spacers connect the rigid mesogenic units to the polymer backbone and decouple the motion of the mesogens from the segmental motion of the polymer chain. This decoupling is essential for the mesogens to align and exhibit liquid crystalline behavior. The length and chemical nature of the flexible spacer influence the thermal stability of the mesophase and the type of ordered structure formed. Longer or more flexible spacers generally promote the formation of more ordered phases, such as smectic phases, by allowing greater freedom for the mesogens to pack together mdpi.com. Studies have shown that the length of polymethylene spacers, for instance, can affect the stability and type of mesophase observed in polysiloxane-based SCLCPs mdpi.com.

Control over Graft Density and Distribution

Controlling the density and distribution of grafted mesogenic side chains along the polymer backbone is critical for tailoring the material's liquid crystalline properties. Graft density refers to the number of mesogenic units per repeat unit of the polymer backbone. A sufficient graft density is necessary to induce liquid crystalline order. High graft density can lead to a higher degree of order and broader mesophase temperature ranges mdpi.com. The distribution of grafts, whether random or blocky, can also influence the self-assembly and microphase separation behavior of the polymer. Techniques like controlled polymerization methods, such as ATRP, offer better control over molecular weight, polydispersity, and the incorporation of functional monomers, allowing for more precise control over graft density and distribution mdpi.com. In systems where hydrogen bonding is used for grafting, the local graft density can even be dynamic and change based on the reversible nature of the non-covalent interaction yale.edu.

Supramolecular Assembly in "this compound" Systems through Non-Covalent Interactions

Beyond covalent bonding, non-covalent interactions play a significant role in the supramolecular assembly and the formation and stabilization of mesophases in grafted liquid crystal systems. These interactions can occur between mesogen-mesogen, mesogen-backbone, or even between grafted polymers and other components in a blend or composite.

Supramolecular Assembly in "this compound" Systems through Non-Covalent Interactions

Hydrogen Bonding in Self-Ordered this compound Architectures

Hydrogen bonding is a powerful and versatile tool for creating supramolecular liquid crystalline materials, including grafted systems mdpi.comyale.eduinstras.com. By incorporating hydrogen-bonding donor or acceptor groups into the polymer backbone or the mesogenic units, self-assembly can be driven by these directional interactions. For example, hydrogen bonding between carboxylic acid groups on a poly(acrylic acid) backbone and complementary groups on a molecule containing a mesogen can lead to the formation of a supramolecular grafted structure that exhibits liquid crystalline properties mdpi.comyale.edu. This approach allows for the creation of novel architectures and opens possibilities for responsive materials where the liquid crystalline behavior can be influenced by factors affecting hydrogen bond strength. Hydrogen bonding can also contribute to the aggregation of mesogenic side chains along individual polymer chains, leading to microphase separation yale.edu.

Chemical Reactivity and Interfacial Phenomena in Graft Lc Materials

Polymerization Kinetics and Curing Mechanisms

The polymerization of dental resin composites like Graft LC primarily involves the conversion of methacrylate-based monomers into a cross-linked polymer network through a free radical addition mechanism researchgate.netresearchgate.netpocketdentistry.comsigmaaldrich.com. Light-curing initiates this process nih.govdentalstation.conih.govresearchgate.netivorygraft.com.

Light-Curing Chemistry (Photopolymerization)

Light-curing relies on the absorption of light energy by a photoinitiator system within the resin matrix nih.govresearchgate.netpocketdentistry.comsigmaaldrich.com. For many contemporary dental composites, including light-cured materials, visible light in the wavelength range of 400–500 nm is used pocketdentistry.comsigmaaldrich.com. This absorbed energy activates the photoinitiator, leading to the generation of free radicals researchgate.netsigmaaldrich.com. The depth of cure in light-cured systems is dependent on the penetration of photons into the material researchgate.net.

Initiator Systems and Radical Generation

A widely used photoinitiator in dental light-cured systems is camphorquinone (B77051) (CQ) nih.govresearchgate.netpocketdentistry.comsigmaaldrich.comscielo.br. CQ typically functions as a Type II initiator, requiring a co-initiator, often a tertiary amine, to generate free radicals researchgate.netsigmaaldrich.comscielo.br. The excited CQ molecule interacts with the amine, leading to the formation of free radicals that initiate the polymerization of the methacrylate (B99206) monomers researchgate.netscielo.br. Other initiator systems exist, including bisacylphosphine oxides, titanocenes, and germanium-based compounds, some of which offer broader absorption spectra or different properties researchgate.netsigmaaldrich.comscielo.brnih.gov. The number and rate of free radicals formed directly influence the extent of polymerization researchgate.net.

Cross-linking Chemistry in Grafted Polymer Networks

The resin matrix in materials like this compound typically contains cross-linking monomers, such as dimethacrylates like Bis-GMA, TEGDMA, UDMA, and Bis-EMA dhu.edu.cnpocketdentistry.comsigmaaldrich.com. These monomers have multiple methacrylate groups that can react, forming a three-dimensional polymer network during polymerization researchgate.netpocketdentistry.com. The grafting aspect of "this compound" refers to the use of graft binders or grafted polymers, particularly on the surface of the inorganic filler particles nih.govdhu.edu.cn. This grafting creates covalent bonds between the filler surface and the polymerizable groups, allowing the filler to be chemically integrated into the cross-linked polymer matrix during curing dhu.edu.cnmdpi.comresearchgate.netresearchgate.netpocketdentistry.comdovepress.com. This integration enhances the interfacial properties and mechanical strength of the composite dhu.edu.cnmdpi.comresearchgate.netdovepress.com. The degree of conversion of the methacrylate double bonds is a key factor in the extent of cross-linking and the final properties of the cured material dhu.edu.cnmdpi.comfrontiersin.org.

Interfacial Bonding Chemistry in Composite Systems

Effective bonding between the organic resin matrix and the inorganic filler particles is crucial for the mechanical properties and durability of dental composites dhu.edu.cnmdpi.comresearchgate.netresearchgate.netdovepress.com. In this compound, this is particularly addressed through the use of graft binders on the filler surface nih.gov.

Chemical Interactions at Organic-Inorganic Interfaces

The interface between the organic polymer matrix and the inorganic filler in dental composites is a critical region dhu.edu.cnmdpi.comresearchgate.netresearchgate.netdovepress.com. Surface modification of inorganic fillers is commonly employed to improve their compatibility and bonding with the resin matrix mdpi.comresearchgate.netdovepress.com. Silane (B1218182) coupling agents are frequently used for this purpose in methacrylate-based composites mdpi.compocketdentistry.comsigmaaldrich.comnih.gov. These agents typically have a hydrolytically active silicon-based group that can react with hydroxyl groups on the inorganic filler surface and an organic group (like a methacrylate) that can copolymerize with the resin matrix monomers mdpi.compocketdentistry.com. In the case of this compound, the use of "graft binders" on the glass filler particles suggests a form of surface modification, likely involving grafting polymer chains or molecules with polymerizable groups onto the filler surface nih.govdhu.edu.cnresearchgate.net. This creates a chemical link between the inorganic filler and the organic matrix dhu.edu.cnmdpi.comresearchgate.netresearchgate.netpocketdentistry.comdovepress.com.

Mechanisms of Enhanced Adhesion via Graft Binders

Graft binders on the filler surface enhance adhesion through the formation of covalent bonds with the resin matrix during the polymerization process dhu.edu.cnmdpi.comresearchgate.netresearchgate.netpocketdentistry.comdovepress.com. This chemical linkage, in addition to potential micromechanical interlocking, creates a strong and stable interface pocketdentistry.compsu.edunih.gov. The grafted layer effectively integrates the filler particles into the polymer network, preventing filler pull-out and improving stress transfer within the composite material dhu.edu.cnmdpi.comresearchgate.netdovepress.com. This enhanced interfacial bonding contributes to improved mechanical properties such as flexural strength, compressive strength, and resistance to degradation dhu.edu.cnmdpi.comresearchgate.netvulcanchem.com. Research indicates that optimizing the use of coupling agents or grafting methods significantly improves the mechanical behavior of fiber-reinforced dental composites and enhances the durability and resistance to degradation in composites like this compound nih.govvulcanchem.com.

Interfacial Stability and Dynamic Chemical Exchange

The chemical nature of the grafted chains and the substrate determines the interactions at the interface. Studies on liquid crystalline polymer-carbon fiber composites, for example, investigate the interfacial response induced by fiber surfaces in self-ordering polymers. Chemical grafting of a liquid crystal polymer to fibers by in-situ polymerization of monomeric melts or the synthesis and anchoring of specially designed liquid crystal monomers and polymers with pendant chemical functions on their mesogenic groups are explored methods. dtic.mil These approaches aim to create highly ordered boundary zones around fibers, potentially leading to enhanced mechanical properties of the composite. dtic.mil The orientation of mesomorphic molecules in these interphase regions can be dictated with respect to the fiber axis. dtic.mil

While the search results highlight the role of chemical grafting in establishing stable interfaces and influencing LC alignment, the concept of "dynamic chemical exchange" at these interfaces in the context of general this compound materials is less explicitly detailed in the provided snippets. However, related work on exchangeable liquid crystalline elastomers (LCEs) demonstrates the incorporation of dynamic covalent bonds within the network structure, allowing for processing and alignment post-polymerization acs.org. Examples of such dynamic bonds include exchangeable urethane (B1682113) bonds, boronic transesterification, Diels-Alder dynamic bonds, and equilibrium siloxane bond exchange acs.org. Light-induced dynamic bond exchange mechanisms, such as free-radical addition-fragmentation chain transfer, disulfide, cinnamate, coumarin, and anthracene (B1667546) cycloadditions, have also been utilized to align LCE networks acs.org. While these examples are primarily in the context of cross-linked elastomers, the underlying chemical principles of dynamic bond exchange could potentially be relevant to the interfacial behavior or processing of certain types of this compound materials, particularly if dynamic covalent chemistry is incorporated into the graft structure or at the graft-backbone linkage. The disruption of mesogen arrangement, especially in the interfacial area, has been observed in studies of liquid crystalline elastomer nanocomposites with grafted nanoparticles, suggesting the significant influence of the grafted unit on the local microstructure and load transfer efficiency researchgate.net.

Phase Transition Mechanisms in Graft Liquid Crystalline Polymers

Graft liquid crystalline polymers exhibit complex phase transition behavior influenced by the interplay between the liquid crystalline order of the mesogenic units and the polymeric architecture, including the presence of grafts. These materials can undergo various thermal transitions, such as glass transitions, melting, and isotropization, characteristic of both the liquid crystalline and non-liquid crystalline components tandfonline.comresearchgate.net. The liquid crystalline state itself exists between the solid and isotropic liquid phases, exhibiting orientational order mdpi.com. Thermotropic Graft LCs form liquid crystalline phases upon heating or cooling, with temperature changes inducing phase transitions mdpi.comfiveable.meoaepublish.com.

The specific sequence and nature of these phase transitions (e.g., isotropic-nematic, nematic-smectic) are highly dependent on the molecular structure of the polymer researchgate.net. Techniques such as differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction (XRD) are commonly used to characterize the mesomorphic properties and phase transitions of Graft LCs researchgate.netresearchgate.nettandfonline.comresearchgate.net.

Influence of Molecular Structure on Mesophase Formation

The molecular structure of this compound polymers profoundly influences the type of mesophase formed and the associated transition temperatures. Key structural parameters include the nature of the mesogen, the length and flexibility of the spacer connecting the mesogen to the backbone, the structure and molecular weight of the polymer backbone and grafts, and the grafting density.

Rigid, rod-like or disc-shaped molecular segments (mesogens) are fundamental to liquid crystalline behavior fiveable.mebeilstein-journals.orgresearchgate.net. The size, shape, and chemical composition of these mesogens dictate their alignment and the resulting mesophase (nematic, smectic, cholesteric, etc.) fiveable.mebeilstein-journals.org. For instance, calamitic mesogens typically form nematic or smectic phases, while discotic mesogens can form columnar phases beilstein-journals.orgresearchgate.net.

The flexible spacer length between the mesogenic unit and the polymer backbone is another critical factor. Longer spacers generally decouple the motion of the mesogens from the backbone, facilitating the formation of more ordered mesophases and often lowering transition temperatures researchgate.netfiveable.meresearchgate.net. Conversely, shorter or stiffer coupling chains can lead to more direct coupling, potentially disrupting LC order at higher grafting densities researchgate.net.

The grafting density, or the number of grafted chains per backbone molecule, can also impact mesophase formation and stability. High levels of cross-linking or grafting can restrict the mobility of the polymer chains and mesogens, potentially leading to the loss of liquid crystalline phases or significant variations in phase transitions researchgate.net.

Research findings often present data on the relationship between structural parameters and thermal transitions. While specific numerical data tables are not extractable from the snippets, studies typically report glass transition temperatures (Tg), melting temperatures (Tm), and isotropization temperatures (Ti) as a function of variables like copolymer composition, molecular weight of grafts, or spacer length researchgate.nettandfonline.comtandfonline.commdpi.com. For example, one study on graft copolymers containing polystyrene grafts and a side-chain liquid-crystalline backbone investigated the LC behavior with respect to copolymer composition and molecular weight of the grafts tandfonline.com. Another study on silicone-based LCPs with variable isotropic transition temperatures examined the effect of a mesogenic crosslinking agent proportion on Tg and Ti researchgate.net.

Microphase Separation in Graft Copolymers

A key characteristic of graft copolymers, including this compound materials, is their tendency to undergo microphase separation when the constituent polymer segments are incompatible tandfonline.comtandfonline.comresearchgate.netrsc.org. This phenomenon results in the formation of ordered morphologies at a supramolecular level, with phase-separated regions typically in the nanometer range tandfonline.com. The incorporation of liquid crystalline segments introduces a second level of order – the liquid crystalline order at a molecular level – which interacts with the morphological order from microphase separation tandfonline.com.

The incompatibility between the non-liquid crystalline backbone/grafts and the liquid crystalline side chains/backbone drives the segregation of these segments into distinct microdomains tandfonline.comresearchgate.net. The resulting morphologies can include spheres, cylinders, gyroids, and lamellae, depending on factors such as the relative volume fractions of the blocks, the total molecular weight, and the Flory-Huggins interaction parameter between the segments researchgate.netrsc.org.

In side-chain liquid crystalline block copolymers, for instance, the block copolymer monomer can consist of flexible A segments and flexible B segments grafted by rigid C side chains, with A, B, and C being incompatible rsc.org. Simulations show that the phase structures are controlled by the lengths of the A and C blocks and the graft number rsc.org. The packing ordering of the rigid side chains also increases as temperature decreases or the length of the rigid side chains increases rsc.org.

Orientational Switching Mechanisms under External Stimuli (Chemical Aspects)

This compound materials can exhibit orientational switching of their mesogenic units in response to various external stimuli, including chemical cues. This responsiveness stems from the ability of the mesogenic groups or other functional units within the polymer structure to undergo chemical or conformational changes that perturb the liquid crystalline order.

One well-established mechanism for stimuli-responsive behavior in liquid crystalline systems, including polymers, involves the incorporation of photo-isomerizable molecules like azobenzene (B91143) derivatives mdpi.comarxiv.orgnih.govmdpi.com. Azobenzene can undergo reversible cis-trans isomerization upon exposure to specific wavelengths of UV/visible light mdpi.comnih.gov. This change in conformation and dipole moment can trigger significant changes in the orientation of contacting LC phases nih.gov. When azobenzene-containing polymers are grafted onto surfaces, they can induce orientational transitions in liquid crystals upon illumination nih.gov. While primarily light-triggered, the underlying mechanism is a chemical transformation (isomerization) that leads to a physical reorientation.

Beyond photo-isomerization, chemically triggered interfaces have been explored where surfaces functionalized with specific chemical moieties bind targeted compounds, leading to an orientational transition in a contacting nematic LC film nih.gov. This involves specific chemical interactions, such as coordination complex formation between nitrile-containing nematic LCs (e.g., 5CB) and surfaces presenting metal cations nih.gov. While this example focuses on small-molecule LCs at a functionalized surface, the principle of chemical recognition and binding at an interface inducing orientational changes is relevant to this compound materials, particularly if the grafted chains are designed to interact specifically with chemical species in the environment.

Chemical Degradation Pathways and Stability Mechanisms of Graft Lc Formulations

Hydrolytic Degradation of Ester and Ether Linkages in Polymer Matrix

The polymer matrix of "Graft LC" formulations typically contains monomers that polymerize to form a cross-linked network. Common functional groups within these monomers and the resulting polymer backbone include ester and ether linkages. These linkages are susceptible to hydrolysis, a chemical reaction with water that breaks the covalent bond. nih.govfrontiersin.org

Hydrolytic degradation is a significant concern, particularly in environments where the material is exposed to moisture, such as the oral cavity. nih.govresearchgate.netscielo.br Water can diffuse into the polymer matrix, accumulating in free volume spaces and at interfaces. nih.govresearchgate.net The presence of water can lead to the scission of ester bonds, a process that can be accelerated by factors like temperature, pH fluctuations, and the presence of enzymes. frontiersin.orgresearchgate.netmdpi.com For example, studies on dental composites have shown that hydrolysis of ester bonds in monomers like BisGMA can lead to the formation of degradation products. nih.gov Ether linkages, while generally more hydrolytically stable than esters, can also undergo hydrolysis under certain conditions, particularly those adjacent to aromatic rings. nih.govfrontiersin.orgacs.org

The rate and extent of hydrolytic degradation are influenced by the chemical structure of the monomers, the degree of polymerization (cross-linking density), and the material's water sorption characteristics. mdpi.comnih.govallenpress.com Higher water sorption can lead to increased plasticization and swelling of the polymer matrix, facilitating further water penetration and hydrolytic attack. researchgate.netmdpi.commdpi.com

Relevant Research Findings: Studies often utilize accelerated aging methods, such as immersion in water at elevated temperatures or in enzymatic solutions, to evaluate hydrolytic stability. nih.govscielo.brallenpress.com Analysis techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and quantify leached degradation products, providing insights into the specific bonds being cleaved. nih.gov

Potential Data Table: A data table in this section could present the concentration of specific degradation products (e.g., hydrolyzed monomers or fragments) detected in the surrounding medium over time after immersion in water or simulated physiological fluids, for different "this compound" formulations or under varying environmental conditions.

Chemical Deterioration of Filler-Matrix Interface in Aqueous Environments

In aqueous environments, the filler-matrix interface is particularly vulnerable to degradation. researchgate.netmdpi.comalliedacademies.org Water can accumulate at this interface, disrupting the bonds formed by the coupling agent and leading to the debonding of filler particles from the matrix. nih.govresearchgate.netmdpi.com This interfacial degradation weakens the composite, making it more susceptible to wear, fracture, and the ingress of further degrading agents. researchgate.netmdpi.comalliedacademies.org

Mechanisms of Ionic Dissolution of Filler Components in Solution

Certain filler components, particularly those containing leachable ions like barium, strontium, or fluoride (B91410) in glass-based fillers, can undergo ionic dissolution when exposed to aqueous environments. scielo.brmdpi.comeuropa.eumdpi.comresearchgate.net This process is influenced by the composition of the filler, the pH of the surrounding solution, and the integrity of the surrounding matrix and coupling layer. allenpress.commdpi.commdpi.com

The dissolution of ions can alter the local chemical environment at the interface and within the matrix, potentially accelerating the degradation of the polymer and coupling agent. scielo.br Loss of filler material due to dissolution creates voids and weakens the composite structure. mdpi.com

Relevant Research Findings: Studies investigating filler dissolution often involve immersing the composite in various solutions (e.g., distilled water, acidic solutions) and analyzing the eluent for the presence and concentration of specific ions using techniques like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES). mdpi.com The rate of ion release can provide insights into the filler's stability and the protective capacity of the surrounding matrix. mdpi.comjrmds.in

Potential Data Table: A data table could show the concentration of leached ions (e.g., Ba²⁺, Sr²⁺, F⁻) from different "this compound" formulations over time in various immersion media.

Hydrolytic Instability of Interfacial Bonds

The silane (B1218182) coupling agent, commonly used to bond the filler to the matrix, is susceptible to hydrolysis. nih.govallenpress.comresearchgate.netnih.gov The siloxane bonds (Si-O-Si) formed between the silane and the inorganic filler surface, as well as ester or other linkages connecting the silane to the polymerizable groups of the resin, can be cleaved by water. nih.govnih.gov

Hydrolysis of the silane coupling agent disrupts the critical link between the filler and the matrix, leading to a loss of adhesion and the formation of gaps at the interface. nih.govmdpi.comalliedacademies.org This debonding allows water to penetrate further into the material, exacerbating both interfacial and matrix degradation. mdpi.comallenpress.com The effectiveness of the silane coupling and its hydrolytic stability are critical factors in the long-term performance of "this compound" formulations. alliedacademies.orgresearchgate.netnih.gov

Relevant Research Findings: Research in this area often involves evaluating the bond strength between the filler and matrix after aging in aqueous environments. allenpress.com Techniques like scanning electron microscopy (SEM) can be used to visualize the degraded interface and observe filler debonding. mdpi.comallenpress.com Spectroscopic methods can help analyze changes in the chemical structure of the silane layer upon hydrolysis.

Potential Data Table: A table could present the reduction in mechanical properties (e.g., flexural strength, bond strength) of "this compound" specimens after different periods of water storage, correlating these changes with observations of interfacial degradation.

Oxidative Degradation of Organic Components

The organic components of "this compound" formulations, including the polymer matrix and residual monomers, are susceptible to oxidative degradation. This process involves reactions with oxygen, often initiated by free radicals, leading to chain scission, cross-linking, and the formation of various oxidized species. nih.govdental-tribune.comresearchgate.netcnrs.fr

Oxidative degradation can be initiated by various factors, including heat, light (especially UV light), and the presence of initiators or catalysts. dental-tribune.comresearchgate.net In light-cured systems, residual photoinitiator components can potentially contribute to oxidative processes over time. The presence of certain filler materials or impurities can also catalyze oxidation.

Oxidative degradation can lead to changes in the material's color (discoloration), a decrease in mechanical properties, and the formation of potentially leachable byproducts. nih.govdental-tribune.com The extent of oxidative degradation is influenced by the chemical structure of the polymer, the presence of stabilizers (e.g., antioxidants), and the material's exposure to oxygen and initiating factors. mdpi.com

Relevant Research Findings: Oxidative degradation can be studied by exposing materials to elevated temperatures in the presence of oxygen and analyzing changes in chemical structure using techniques like Infrared (IR) or UV-Vis spectroscopy. researchgate.netcnrs.fr Changes in mechanical properties and color can also be monitored.

Potential Data Table: A table could show changes in color parameters (e.g., ΔE) or mechanical properties (e.g., hardness) of "this compound" specimens after accelerated oxidative aging.

Photochemical Degradation Processes in Light-Cured Systems

"this compound" formulations, being light-cured, utilize photoinitiators to initiate polymerization upon exposure to light of a specific wavelength (typically in the blue region). europa.eumdpi.com While photoinitiation is essential for curing, the absorption of light can also initiate undesirable photochemical degradation processes in the cured material over time. dental-tribune.com

Photochemical degradation involves the absorption of light energy by the polymer matrix, residual photoinitiators, or other components, leading to the generation of free radicals or excited species. dental-tribune.commdpi.com These reactive species can then participate in reactions that cause chain scission, cross-linking, or the formation of chromophoric species, resulting in discoloration and degradation of mechanical properties. dental-tribune.com

The depth of cure and the presence of unreacted monomers and photoinitiators can influence the susceptibility to photochemical degradation. nih.gov UV light is particularly energetic and can cause significant photochemical damage, although visible light can also contribute, especially in the presence of photoinitiators or colored components. dental-tribune.com

Relevant Research Findings: Photochemical stability is often assessed by exposing materials to controlled light sources (e.g., UV or visible light) and monitoring changes in color, surface properties, and mechanical strength. allenpress.com Spectroscopic analysis can help identify photoproducts.

Potential Data Table: A table could show the change in surface roughness or color of "this compound" samples after exposure to different types and durations of light irradiation.

Influence of Molecular Design on Chemical Resistance

The chemical resistance of "this compound" formulations is intrinsically linked to the molecular design of their components, particularly the monomers, cross-linking agents, fillers, and coupling agents. mdpi.comnih.govamazonaws.commdpi.com Strategic molecular design can enhance stability against the degradation pathways discussed above.

For instance, using monomers with more hydrolytically stable linkages (e.g., certain ether-based monomers) can improve resistance to hydrolytic degradation. frontiersin.orgacs.org Increasing the cross-linking density of the polymer network can reduce water sorption and diffusion, thereby limiting hydrolytic attack. mdpi.comnih.gov Modifying the chemical structure of the silane coupling agent to be more hydrolytically stable or incorporating alternative coupling strategies can improve the durability of the filler-matrix interface. allenpress.comalliedacademies.orgresearchgate.netumich.edu

The choice and surface treatment of filler particles also play a role, influencing their susceptibility to dissolution and their interaction with the matrix and coupling agent. mdpi.comalliedacademies.orgwho.int Incorporating stabilizers, such as antioxidants and UV absorbers, into the formulation can mitigate oxidative and photochemical degradation. mdpi.com

Relevant Research Findings: Structure-property relationship studies are crucial in this area, investigating how variations in monomer chemistry, cross-linker concentration, filler type, and surface modification affect degradation behavior. nih.govamazonaws.comnih.gov Molecular modeling and simulation can provide insights into the interactions and stability of different components. nih.gov

Potential Data Table: A table could compare the degradation rates or property retention of "this compound" formulations with different matrix compositions or filler types after exposure to various degrading environments, highlighting the impact of molecular design choices.

Compound Names and PubChem CIDs

Strategies for Enhancing Interfacial Chemical Stability

Enhancing the chemical stability of the interface between the polymer matrix and filler particles is crucial for the longevity and performance of "this compound" formulations. A key strategy involves chemically bonding the filler to the matrix. In the case of "this compound II," this is achieved by treating glass filler particles with a monomer to covalently graft methacrylate (B99206) groups onto the filler surface researchgate.net. This grafting process aims to create a strong chemical link between the inorganic filler and the organic polymer matrix during the polymerization process researchgate.net.

Conventional microfill composites sometimes suffer from poor bonding between pre-polymerized resin fillers and the polymer matrix, leading to debonding and dislodgement under stress due to a lack of covalent bonds researchgate.net. By grafting methacrylate groups onto the filler surface, "this compound II" enhances the filler/matrix interfacial strength researchgate.net. This improved interfacial bonding contributes to the material's resistance to degradation. Studies have indicated that materials like "this compound," which incorporate such surface treatments, can show improved resistance to interfacial degradation when tested in vitro allenpress.com. The enhanced interfacial strength and hydrophobicity resulting from the grafted methacrylate groups are believed to play a significant role in minimizing marginal degradation researchgate.net.

The chemical stability of the filler/matrix interface can be susceptible to hydrolytic instability, particularly if the fillers are soluble, potentially leading to more rapid erosion of the composite researchgate.net. Strategies that enhance the hydrophobicity of the interface, such as the grafting of methacrylate groups, can help mitigate the effects of water sorption and subsequent hydrolysis researchgate.net.

Role of Cross-link Density in Chemical Resistance

The chemical resistance of the polymer matrix in "this compound" formulations is significantly influenced by its cross-link density. The polymer network in dental composites is typically formed by the polymerization of dimethacrylate monomers, resulting in a cross-linked structure researchgate.net. The degree of cross-linking affects the material's ability to resist the penetration and degradation caused by chemical agents and solvents.

A higher cross-link density generally leads to a more rigid and tightly bound polymer network. This increased network integrity can impede the diffusion of water and other small molecules into the material, thereby reducing the rate of hydrolytic and chemical degradation researchgate.netresearchgate.net. Conversely, a lower cross-link density or incomplete polymerization can result in a more open structure with a higher proportion of unreacted monomers and pendant methacrylate groups researchgate.net. Such a structure is more susceptible to plasticization by absorbed solvents, which can reduce mechanical properties and accelerate degradation researchgate.netresearchgate.net.

Advanced Spectroscopic and Analytical Techniques for Chemical Characterization of Graft Lc Systems

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their chemical environment. These techniques are valuable for confirming the chemical structure of Graft LC systems and identifying the presence of specific bonds associated with the polymer backbone and the liquid crystalline mesogens.

Fourier-transform infrared (FTIR) spectroscopy is commonly used to confirm the successful grafting by observing characteristic absorption bands. For example, the appearance of new peaks corresponding to functional groups within the liquid crystalline side chains (e.g., C=O, C≡N, aromatic rings, C-O, Si-C, Si-O) in the spectrum of the graft copolymer, which were absent in the spectrum of the original backbone polymer, indicates successful grafting kims-imio.kzpsu.eduscirp.orgmdpi.comupc.edushimadzu.com. Conversely, the disappearance or reduction in intensity of peaks associated with reactive groups on the backbone confirms their involvement in the grafting reaction tandfonline.com.

FTIR can also be used to study changes in hydrogen bonding or other intermolecular interactions within the graft copolymer. For instance, studies on surface-grafted polymers have used FTIR to confirm the presence of grafted polymers on particle surfaces nih.gov. Specific absorption bands can be assigned to different functional groups, providing a spectral fingerprint of the this compound material scirp.org.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for vibrations of non-polar bonds and skeletal vibrations of aromatic rings, which are often present in liquid crystalline mesogens nih.gov. Laser confocal Raman microscopy can be used to analyze the chemical composition of polymer structures formed at interfaces nih.gov.

X-ray Diffraction (XRD) for Supramolecular Order and Layer Periodicity in Graft LCPs

X-ray Diffraction (XRD) is a primary technique for investigating the supramolecular order and crystalline or liquid crystalline phases present in Graft LCPs. It provides information about the arrangement of molecules in the solid state and in ordered liquid crystalline phases.

Wide-angle X-ray diffraction (WAXD) is used to study the short-range order and the presence of crystalline phases. Diffraction peaks in the wide-angle region correspond to the spacing between atomic planes in crystalline domains or the average distance between polymer chains tandfonline.comchinesechemsoc.org. Changes in the intensity and position of these peaks upon grafting can indicate changes in the crystallinity of the backbone or the formation of new crystalline phases due to the grafted side chains researchtrend.net. For example, XRD has revealed that grafting can decrease the crystallinity of cellulosic fibers, indicating a more disordered system researchtrend.net.

Small-angle X-ray scattering (SAXS) is used to probe larger-scale structures, such as the periodicity of layers in smectic liquid crystalline phases or the organization of microphase-separated domains in block or graft copolymers chinesechemsoc.orgrsc.orgmdpi.com. SAXS patterns of smectic phases typically show a series of sharp peaks at low angles, corresponding to the layer spacing chinesechemsoc.orgmdpi.com. The position and intensity of these peaks provide information about the layer structure and the degree of order within the layers chinesechemsoc.orgmdpi.com. XRD analysis can confirm the presence of chiral nematic liquid crystalline phases, characterized by a broad diffraction peak in the wide-angle region tandfonline.com.

Grazing-incidence X-ray diffraction (GIXD) is a surface-sensitive technique that can be used to analyze nanostructures in thin films of liquid crystals and polymers chinesechemsoc.orgbhu.ac.in.

XRD studies on side-chain liquid crystalline polysiloxanes have shown that the crystallite size can decrease with increasing amounts of the liquid crystalline component, and the crystal phase can become more integrated and regular rsc.org. XRD is considered a definitive means for identifying liquid crystal mesophases and illustrating the presence of long-range order bhu.ac.inipme.ru.

Electron Microscopy for Interfacial Morphology (Chemical Composition Mapping)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology of this compound systems, including their surface features, internal structure, and the morphology of interfaces. These techniques can also be coupled with energy-dispersive X-ray spectroscopy (EDS) for chemical composition mapping.

Transmission Electron Microscopy (TEM) provides higher resolution images and can reveal the internal structure and organization of Graft LCs, including the morphology of microphase-separated domains and interfaces mdpi.comnih.govrsc.orgmit.edumdpi.compsu.eduresearchgate.netmdpi.com. TEM is particularly useful for studying the morphology of graft copolymers where different blocks or grafts may segregate into distinct nanostructures mit.edumdpi.com. For example, TEM images have shown well-defined interfaces in block copolymers with strong phase segregation mit.edu. Cryo-TEM is useful for studying the structure of liquid crystals in a cryogenic environment rsc.org. TEM can also be used to measure the thickness of grafted polymer layers on surfaces nih.gov.

When coupled with Energy-dispersive X-ray spectroscopy (EDS) or X-ray Energy Dispersive Spectrum (XEDS), electron microscopy can provide elemental analysis and chemical composition mapping of the sample nih.govresearchgate.net. This allows for the determination of the spatial distribution of different elements within the this compound material, helping to confirm the presence and location of the grafted components researchgate.net. For example, EDS results from different points across an interface between a coating and an LCP can show variations in elemental composition, indicating the presence of an interphase researchgate.net.

Chromatography Techniques (e.g., GPC, HPLC) for Polymer Molecular Weight Distribution and Purity

Chromatography techniques, particularly Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC), are essential for characterizing the molecular weight distribution and purity of the polymer components in this compound systems.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution nih.govkpi.uaugent.benih.govnih.govfiveable.mersc.orgrsc.orgsld.cu. It is widely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers nih.govnih.govfiveable.mersc.orgsld.cu. For graft copolymers, GPC can be used to analyze the molecular weight distribution of the entire graft copolymer or, after cleavage of the grafted chains from the backbone, the molecular weight distribution of the individual grafts nih.govrsc.org. Dual-detector GPC (using detectors like refractive index and UV) can provide compositional information as a function of molecular weight, which is particularly useful for analyzing mixtures resulting from graft copolymerization, including graft copolymer, free polymer, and ungrafted backbone polymer kpi.ua. GPC analysis can help determine grafting efficiency, graft ratio, and the frequency of graft chains along the backbone kpi.ua. However, it's important to note that conventional GPC relies on calibration with standards (e.g., polystyrene or poly(ethylene oxide)), and the accuracy of molecular weight determination can be affected by differences in the hydrodynamic volume of the analyzed polymer compared to the standards, especially for branched or star-shaped polymers nih.govrsc.orgsld.cu.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can separate compounds based on various interactions with a stationary phase, including polarity, hydrophobicity, or ionic interactions nih.govugent.beresearchgate.net. HPLC can be used to analyze the purity of monomers and polymers used in the synthesis of Graft LCs ugent.be. Two-dimensional HPLC (LC x LC), combining different separation mechanisms like SEC and reversed-phase chromatography, can provide comprehensive separation and analysis of complex copolymers based on both size and chemical composition ugent.be. Reversed-phase HPLC (RP-HPLC) has shown potential for characterizing compositional heterogeneity in copolymers researchgate.net.

GPC and HPLC are crucial for monitoring polymerization reactions, assessing the efficiency of grafting, and ensuring the purity of the final this compound product nih.govkpi.uaugent.be.

Computational and Theoretical Chemical Studies of Graft Lc Systems

Molecular Dynamics Simulations of Polymer Chain Conformations in Graft LCPs

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior of polymer chains in Graft LCPs. These simulations can capture the interplay between the flexibility of the polymer backbone, the presence of grafted side chains, and the ordering of liquid crystalline mesogens. Studies using coarse-grained molecular dynamics (CGMD) have explored the relation between the grafting density of liquid crystal macromolecules and the symmetry of self-assembled bulk phases. fishersci.nofishersci.nowikidata.org Simple space-filling arguments can be used to estimate stability intervals for different conformations, such as rod-like, disc-like, and spherulitic shapes, based on the number of grafted chains. fishersci.nofishersci.nowikidata.org

CGMD simulations have shown that in spontaneous self-assembly, a coexistence of rod-like and disc-like conformations can be observed over a broad range of grafting densities, potentially hindering the formation of defect-free structures. fishersci.nofishersci.nowikidata.org The application of external fields, such as uniaxial or planar fields, has been found to improve self-assembly into monodomain phases by promoting conformations with the desired symmetry. fishersci.nofishersci.nowikidata.org Analysis of average metric properties like the gyration tensor and average asphericity can provide insights into the molecular shape in different phases. fishersci.no The self-assembly process is influenced by the space-filling capabilities of the grafted chains and the strength of mesogen-mesogen interactions. fishersci.no

Complementary MD simulations, including atomistic approaches, are used to understand the role of chain conformation on the mechanics and properties of polymer tethered particle materials, which share similarities with graft systems. wikipedia.orgeasychem.org These simulations can reveal how coil-like or stretched conformations of grafted chains influence polymer-polymer interactions and macroscopic properties. wikipedia.org For instance, at high grafting densities, polymer chains can be strongly stretched, while at lower densities or with longer chains, they may adopt coil-like conformations closer to their bulk counterparts. wikipedia.org The type of LC attachment (end-on or side-on) and other architectural properties significantly influence chain conformations and phase transitions. fishersci.pt At lower temperatures, LC ordering can significantly alter chain conformations, leading to more stretched states, while heating through the LC to isotropic phase transition can cause chains to return to a more random coil configuration. fishersci.pt

Density Functional Theory (DFT) for Electronic Structure and Reactivity of Grafting Monomers

Density Functional Theory (DFT) is a valuable computational method for investigating the electronic structure and reactivity of molecules, including the monomers used in the synthesis of Graft LC systems. DFT calculations can provide insights into the electronic properties of monomers, which are crucial for understanding their behavior during grafting reactions and the resulting properties of the grafted polymer.

In the context of liquid crystal polymers, DFT calculations are performed on monomers to determine their electronic structure and predict properties like refractive indices. fishersci.no By calculating molecular volume and integrating with polarizability calculations, the refractive index of the polymer film can be approximated. fishersci.no This approach balances computational efficiency and accuracy, making it suitable for screening potential liquid crystal materials. fishersci.no DFT can also be used to analyze the effect of different functional groups on the electronic structure and absorption properties of monomers. fishersci.no

Coarse-Grained Simulations of Microphase Separation and Self-Assembly in Graft LCPs

Coarse-grained (CG) simulations are widely employed to study the mesoscale behavior of Graft LCPs, particularly their microphase separation and self-assembly into ordered structures. These models simplify the molecular details while retaining essential interactions, allowing for the simulation of larger systems and longer timescales than atomistic methods. fishersci.ca

Generic coarse-grained models are suitable for studying the bulk self-assembly of liquid crystal macromolecules, including LC dendrimers and nanoparticles modified by polymer chains with terminal LC groups. fishersci.nofishersci.nowikidata.orgfishersci.pt These simulations focus on the relationship between the number of grafted chains and the symmetry of the self-assembled bulk phases. fishersci.nofishersci.nowikidata.orgfishersci.pt Microphase separation in such systems is primarily driven by the poor miscibility of different molecular fragments (e.g., aromatic mesogens and aliphatic chains) and size differences between them. fishersci.no

CG simulations have been used to study the self-assembly of side-chain liquid crystal polymers (SCLCPs), exploring the effect of architectural properties like side-chain length, chain stiffness, and LC attachment type on structural properties and phase transitions. fishersci.pt These models can include torsional potentials and anisotropic interactions to capture the behavior of mesogens. fishersci.pt Studies have shown that SCLCP systems can form various well-organized mesophase structures, and the type of LC attachment can influence transition temperatures. fishersci.pt

Coarse-grained simulations have also been applied to study the concentration-driven self-assembly and conformation of bottlebrush diblock copolymers, which are a type of graft copolymer architecture. thegoodscentscompany.com These simulations can qualitatively match experimental observations of phase behavior and chain extension in solution. thegoodscentscompany.com The self-consistent field theory (SCFT), which is based on coarse-grained models, is particularly suitable for investigating the thermodynamic equilibrium morphology and phase diagrams of inhomogeneous polymer systems undergoing phase separation, including liquid-crystal containing systems.

Modeling of Reaction Pathways and Energy Landscapes for Grafting Mechanisms

Modeling the reaction pathways and energy landscapes of grafting mechanisms is essential for understanding and controlling the synthesis of this compound materials. Various computational techniques are used to investigate the kinetics and thermodynamics of these reactions.

Mechanistic kinetic models, which include several simultaneous elementary reactions, can be developed to predict the rate of polymerization and grafting efficiency under different reaction conditions. These models can also help evaluate grafting reaction rate constants. Monte Carlo simulations have been applied to investigate the kinetics of grafting reactions in free radical copolymerization, showing good agreement with experimental data and theoretical kinetic models.

Polymer grafting can proceed through different routes, including "grafting to," "grafting from," and "grafting through" techniques. Modeling can help elucidate the mechanisms involved in these different approaches. For example, in free radical processes, the generation of free radicals and their transfer to the polymer backbone are key steps that can be modeled. The efficiency of grafting methods, such as "grafting from" often leading to higher grafting densities due to lower steric hindrance, can be supported by modeling studies.

Modeling can also focus on specific grafting reactions, such as the melt grafting of monomers like glycidyl (B131873) methacrylate (B99206) (GMA) and styrene (B11656) (St) onto a polymer backbone. This involves understanding the initiation, propagation, and termination steps of the grafting reaction. While specific energy landscapes for this compound grafting were not detailed, the general concept of modeling energy landscapes is used in computational chemistry to understand reaction pathways and identify transition states. Applying these techniques to the specific chemical reactions involved in attaching mesogenic units to a polymer backbone can provide a deeper understanding of the grafting process. Functionalization reactions, such as esterification, which are used to introduce reactive groups for grafting, can also be investigated through computational modeling.

Prediction of Chemical Stability and Degradation Intermediates

Computational methods are valuable for predicting the chemical stability and potential degradation pathways of this compound systems, which is crucial for determining their long-term performance and lifetime.

Studies on the degradation of polymers, including LCPs, often involve analyzing the chemical and physical changes in their structure when exposed to environmental factors like heat, oxygen, and moisture. Computational modeling can complement experimental studies by providing insights into the molecular-level processes involved in degradation.

Reactive MD simulations can be used to evaluate the underlying behavior of grafted polymers under thermal stress, such as pyrolysis. These simulations can help predict how grafting affects the material's resistance to thermal degradation by analyzing factors like incremental molecular number, mass density, and potential energy density as a function of simulation time. The energy barriers and released energies of oxidation reactions for grafted agents can also be calculated to assess their impact on the oxidation stability of the material.

The susceptibility of polymers to degradation can depend on factors like crystallinity, molecular weight, and the presence of specific chemical groups, all of which can be explored through computational approaches. Different types of degradation, including thermal, photo, and hydrolytic degradation, involve various chemical reactions such as chain scission and crosslinking, which can be modeled to understand their mechanisms and predict degradation intermediates. While the search results did not provide specific degradation intermediates for this compound systems, the general methodologies used for predicting degradation in polymers and LCPs can be applied. Techniques like the Arrhenius model, often used for lifetime prediction based on accelerated aging tests, rely on understanding the temperature dependence of degradation rates, which can be informed by computational studies of reaction kinetics.

Future Directions in Chemical Research of Graft Lc Systems

Development of Novel Grafting Methodologies

The precise control over polymer architecture and the placement and density of liquid crystalline moieties are paramount in tailoring the properties of Graft LC systems. Future research will focus on developing novel and efficient grafting methodologies to achieve this control. Existing techniques such as Atom Transfer Radical Polymerization (ATRP) and thiol-ene click chemistry have proven valuable for synthesizing side-chain liquid crystal polymers with controlled molecular weights and topologies uni.lufishersci.ca. ATRP, for instance, has been successfully employed to prepare graft side-chain crystalline polymers using polysiloxane backbones uni.lu. Thiol-ene click chemistry has also been applied in the creation of side-chain polysiloxane liquid crystal polymers uni.lu.

Beyond these established methods, the exploration of new "grafting from" and "grafting to" approaches will be crucial for modifying various polymer backbones and surfaces nih.gov. Ring-opening polymerization (ROP) initiated from the surface of nanoparticles, such as cellulose (B213188) nanocrystals, presents a promising route for grafting polymers like poly(trimethylene carbonate). The development of controlled polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) and ATRP, will continue to be refined to produce tailored side-chain liquid crystal polymers with specific graft densities and chain lengths fishersci.ca. Future efforts will likely involve designing grafting reactions that are more environmentally friendly, efficient, and applicable to a wider range of polymer and LC precursors.

Design of Responsive "this compound" Materials with Tunable Chemical Behavior

A key area of future research lies in imbuing this compound materials with tunable chemical behavior in response to external stimuli. Photoactive liquid crystalline polymer systems, for example, offer light-controllable structure and optical properties, holding potential for applications such as optical sensors and actuators. These materials can undergo reversible changes in their optical properties upon light exposure. The incorporation of photochromic groups, such as azobenzene (B91143) moieties, allows for light-induced isomerization that can significantly alter the helical structure and optical characteristics of the material.

Beyond photoresponsiveness, future work will explore tuning chemical behavior through various mechanisms, including thermal, electrical, and chemical triggers. The inherent ability of some liquid crystal polymers to exhibit shape memory properties also presents opportunities for designing materials that can change shape or recover their original form upon stimulation. Furthermore, integrating nanomaterials like carbon dots into LC matrices has shown the potential to tune optical, dielectric, and electro-optical properties, suggesting avenues for creating responsive composites with enhanced functionalities. Designing this compound systems with precisely controlled interactions between the grafted LC moieties and the polymer backbone or surrounding environment will be critical for achieving highly specific and tunable responses.

Integration of "this compound" Principles into Hybrid Chemical Systems

The integration of this compound principles into hybrid chemical systems offers a pathway to create materials with synergistic properties exceeding those of individual components. Future research will focus on developing novel LC composites and integrating this compound polymers with various functional materials, including nanoparticles and different filler types.

Advanced Characterization Techniques for In Situ Chemical Process Monitoring

Advancing the understanding and development of this compound systems necessitates sophisticated characterization techniques, particularly for monitoring chemical processes in situ. While techniques such as Scanning electron microscopy (SEM), 1H-NMR, IR, elemental analysis, DSC, and SEC are valuable for characterizing the morphology, structure, composition, thermal behavior, and molecular weight of these materials, there is a growing need for techniques that can provide real-time information during synthesis and processing uni.lu.

Future research will focus on developing and applying advanced in situ characterization methods that can probe the chemical reactions, structural evolution, and phase transitions as they occur. This could involve utilizing techniques like time-resolved spectroscopy, in situ X-ray diffraction, or advanced microscopy methods that can operate under reaction conditions. Such techniques would provide invaluable insights into the kinetics of grafting reactions, the self-assembly of LC phases during processing, and the correlation between processing parameters and the final material properties. This will enable a more rational approach to synthesis and material design.

Computational-Guided Design of Next-Generation "this compound" Chemical Architectures

Computational methods are expected to play an increasingly vital role in the design and discovery of next-generation this compound chemical architectures. The complexity of these systems, involving interactions between polymer backbones, grafted LC mesogens, and potentially other components in hybrid materials, makes them ideal candidates for computational modeling and simulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.